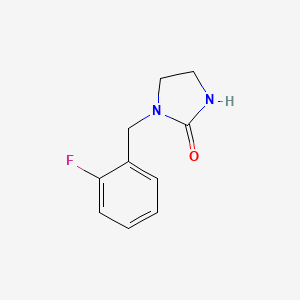

1-(2-Fluorobenzyl)imidazolidin-2-one

Vue d'ensemble

Description

1-(2-Fluorobenzyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11FN2O It is a derivative of imidazolidin-2-one, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)imidazolidin-2-one typically involves the reaction of 2-fluorobenzylamine with ethylene carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluorobenzyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

1-(2-Fluorobenzyl)imidazolidin-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzyl)imidazolidin-2-one is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Fluorobenzyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives:

1-Benzylimidazolidin-2-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

1-(2-Chlorobenzyl)imidazolidin-2-one: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

1-(2-Methylbenzyl)imidazolidin-2-one: Contains a methyl group, leading to different steric and electronic effects.

Activité Biologique

1-(2-Fluorobenzyl)imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO, characterized by an imidazolidin-2-one ring substituted with a 2-fluorobenzyl group. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

Key Properties

- Molecular Weight : 192.21 g/mol

- Solubility : Soluble in organic solvents

- Stability : Stable under standard laboratory conditions

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

The exact mechanisms by which this compound exerts its biological effects are not completely understood. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biological pathways. This interaction may lead to the observed antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other imidazolidin-2-one derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzylimidazolidin-2-one | Lacks fluorine; different reactivity | Moderate antimicrobial effects |

| 1-(2-Chlorobenzyl)imidazolidin-2-one | Contains chlorine; altered electronic properties | Reduced anticancer activity |

| 1-(2-Methylbenzyl)imidazolidin-2-one | Methyl group affects sterics | Similar antimicrobial properties |

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Activity

In another study, the compound was tested for cytotoxicity against cancer cell lines using the MTT assay. The IC values were determined, revealing that this compound exhibited potent cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFHHBMXLUGNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.